molecular formula C9H6BrNO3 B8136957 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid

Cat. No.: B8136957
M. Wt: 256.05 g/mol
InChI Key: RONZZCMCCIGNDC-UHFFFAOYSA-N
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Description

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. The presence of the bromine atom in the 6-position of the benzo[D]isoxazole ring imparts unique chemical properties to this compound .

Preparation Methods

The synthesis of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, followed by bromination at the 6-position. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, followed by bromination . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid can be compared with other similar compounds, such as:

  • Ethyl 6-bromobenzo[D]isoxazole-3-carboxylate
  • 6-Bromobenzo[D]isoxazole-3-carboxylic acid
  • Methyl 6-bromobenzo[D]isoxazole-3-carboxylate These compounds share the benzo[D]isoxazole core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The presence of the acetic acid group in this compound makes it unique and potentially more versatile in certain applications.

Properties

IUPAC Name

2-(6-bromo-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-5-1-2-6-7(4-9(12)13)11-14-8(6)3-5/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZZCMCCIGNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium metal (0.36 g) was dissolved in dry ethanol (30 ml) then treated with hydroxylamine hydrochloride (1.12 g). A solution of 7-bromo-4-hydroxy-2H-chromen-2-one (Intermediate 31) (1.3 g) in dry ethanol (30 ml) was added and the mixture was stirred at reflux under nitrogen for 3.5 h. On cooling the mixture was added to 2M aqueous sodium bicarbonate (100 ml). Water (100 ml) and dichloromethane (100 ml) were added, the phases were separated and the aqueous layer was washed with more dichloromethane (75 ml). The aqueous layer was acidified by the cautious addition of 2N hydrochloric acid to yield a precipitate which was collected by filtration and dried to give the title compound as a white solid (1.06 g).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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